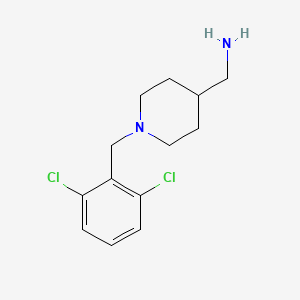

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(2,6-Dichlorobenzyl)pipéridin-4-yl)méthanamine: est un composé chimique caractérisé par la présence d'un cycle pipéridine substitué par un groupe 2,6-dichlorobenzyl et un groupe méthanamine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la (1-(2,6-dichlorobenzyl)pipéridin-4-yl)méthanamine implique généralement la réaction du chlorure de 2,6-dichlorobenzyl avec la pipéridine, suivie de l'introduction d'un groupe méthanamine. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine pour faciliter la réaction.

Méthodes de production industrielle: Dans un cadre industriel, la production de (1-(2,6-dichlorobenzyl)pipéridin-4-yl)méthanamine peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés sous des conditions de température et de pression contrôlées. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Ce composé peut subir des réactions d'oxydation, généralement en présence d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution: Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore peuvent être remplacés par d'autres nucléophiles.

Réactifs et conditions courantes:

Oxydation: Permanganate de potassium, peroxyde d'hydrogène.

Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution: Divers nucléophiles comme les amines, les thiols ou les alcools.

Principaux produits formés:

Oxydation: Formation d'alcools ou de cétones correspondants.

Réduction: Formation d'amines ou d'hydrocarbures.

Substitution: Formation de dérivés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

Chimie:

- Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

- Employé dans l'étude des mécanismes réactionnels et de la cinétique.

Biologie:

- Investigué pour son activité biologique potentielle, y compris les propriétés antimicrobiennes et antivirales.

Médecine:

- Exploré pour son utilisation potentielle dans le développement de nouveaux médicaments, en particulier dans le traitement des troubles neurologiques.

Industrie:

- Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de la (1-(2,6-dichlorobenzyl)pipéridin-4-yl)méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte dans lequel le composé est utilisé.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

- Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Composés similaires:

- (1-(2,4-Dichlorobenzyl)pipéridin-4-yl)méthanamine

- (1-(2,6-Difluorobenzyl)pipéridin-4-yl)méthanamine

- (1-(2,6-Dichlorophényl)pipéridin-4-yl)méthanamine

Comparaison:

- (1-(2,6-Dichlorobenzyl)pipéridin-4-yl)méthanamine est unique en raison du positionnement spécifique du groupe dichlorobenzyl, qui peut influencer sa réactivité et son interaction avec les cibles biologiques.

- La présence d'atomes de chlore peut améliorer la stabilité du composé et sa résistance à la dégradation métabolique par rapport à des composés similaires avec des substituants différents.

Cet article détaillé fournit un aperçu complet de la (1-(2,6-dichlorobenzyl)pipéridin-4-yl)méthanamine, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires

Activité Biologique

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new drugs. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dichlorobenzyl group. The presence of chlorine atoms at the 2 and 6 positions significantly influences its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been shown to modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies have demonstrated its potential in protecting neuronal cells from apoptosis and oxidative stress.

- Antidepressant Activity : The compound has shown promise in models of depression, potentially through its modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on cultured neuronal cells, researchers found that treatment with the compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Case Study 2: Antidepressant Activity

A preclinical model assessing the antidepressant potential of the compound revealed that it produced significant reductions in depressive-like behaviors. The study highlighted its ability to increase levels of serotonin in the hippocampus, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).

Case Study 3: Anti-inflammatory Properties

Research involving inflammatory models showed that this compound effectively reduced levels of TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent, which could be beneficial in treating neuroinflammatory conditions.

Propriétés

Formule moléculaire |

C13H18Cl2N2 |

|---|---|

Poids moléculaire |

273.20 g/mol |

Nom IUPAC |

[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine |

InChI |

InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 |

Clé InChI |

MTNXMXJFFQIXMZ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.